Jionoside C

Description

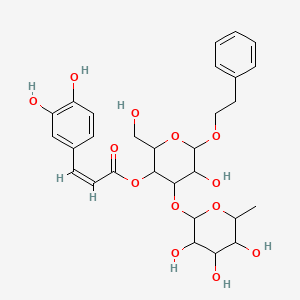

Structure

2D Structure

Properties

IUPAC Name |

[5-hydroxy-2-(hydroxymethyl)-6-(2-phenylethoxy)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-12-11-16-5-3-2-4-6-16)40-20(14-30)26(27)41-21(33)10-8-17-7-9-18(31)19(32)13-17/h2-10,13,15,20,22-32,34-37H,11-12,14H2,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRDIRUVTNZWOU-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C\C3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Jionoside C

Botanical Sources and Distribution of Jionoside C

This compound, a phenylethanoid glycoside, is a naturally occurring compound found in a variety of plant species across different genera. Its distribution is notable in several medicinal plants, where it co-occurs with other related glycosides.

The roots of Rehmannia glutinosa are a significant natural source of this compound. tandfonline.comresearchgate.net This perennial herb, belonging to the Orobanchaceae family, is widely used in traditional medicine, particularly in East Asia. mdpi.comscispace.com Specific research has identified this compound in the roots of Rehmannia glutinosa var. purpurea. researchgate.netresearchgate.net Studies focusing on the chemical constituents of Rehmannia glutinosa (Gaertn.) DC. have successfully isolated and identified this compound among a variety of other iridoid and phenylpropanoid glycosides. tandfonline.comresearchgate.netfigshare.com

The genus Clerodendrum, part of the Lamiaceae family, is another prominent source of this compound. ffhdj.comscienceopen.com The compound has been identified in the aerial parts of Clerodendrum bungei. scienceopen.comnih.govnih.gov Additionally, the leaves of Clerodendrum infortunatum, also known by its synonym Clerodendrum viscosum, have been shown to contain this compound. researchgate.netmdpi.comcolab.ws Its presence in these species is often alongside other phenylethanoid glycosides like leucosceptoside A, martynoside, and jionoside D. researchgate.netmdpi.com

Beyond Rehmannia and Clerodendrum, this compound has been isolated from other plant genera. Research has documented its presence in Cistanche salsa, a desert plant. semanticscholar.org It has also been identified as a constituent of Cephalotaxus koreana. researchgate.net The identification of this compound across these diverse plant families highlights its widespread, albeit specific, distribution in the plant kingdom.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

|---|---|---|---|

| Rehmannia glutinosa (Gaertn.) DC. | Orobanchaceae | Roots | tandfonline.com, figshare.com, researchgate.net |

| Rehmannia glutinosa var. purpurea | Orobanchaceae | Roots | researchgate.net, researchgate.net |

| Clerodendrum bungei | Lamiaceae | Aerial parts | scienceopen.com, nih.gov, nih.gov |

| Clerodendrum infortunatum (syn. C. viscosum) | Lamiaceae | Leaves | researchgate.net, mdpi.com, colab.ws |

| Cistanche salsa | Orobanchaceae | Whole plant | semanticscholar.org |

| Cephalotaxus koreana | Cephalotaxaceae | Not specified | researchgate.net |

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation and structural confirmation of this compound from complex plant extracts rely on a combination of sophisticated chromatographic and spectroscopic methods. These techniques are essential for separating the compound from a multitude of other phytochemicals and for precisely determining its molecular structure.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. researchgate.net The general procedure involves initial extraction from plant material using solvents like methanol (B129727), followed by partitioning and preliminary separation using column chromatography, often with Sephadex LH-20. mdpi.comresearchgate.net For final purification, semi-preparative reversed-phase HPLC is frequently employed. researchgate.net

This process typically utilizes a C18 column, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient mobile phase, commonly consisting of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compounds from the column. nih.govnih.gov The system allows for the effective separation of this compound from structurally similar compounds, yielding a high-purity isolate for subsequent analysis. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced version of HPLC, offers higher resolution and faster analysis times and is also used in the analysis of extracts containing this compound. colab.wsnih.gov

Mass spectrometry is a critical tool for the structural elucidation of natural products like this compound. currenta.demdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the compound's elemental composition. currenta.de For this compound, the molecular formula has been established as C₂₉H₃₆O₁₃. chemblink.com

Tandem mass spectrometry (MS/MS) is used to gain further structural information. currenta.dechromatographyonline.com In this technique, the molecular ion of this compound is selected and fragmented. The resulting fragmentation pattern provides crucial data about the molecule's substructures, including the nature of the sugar units and the core aglycone, and how they are connected. mdpi.compsu.edu When coupled with liquid chromatography (LC-MS), this method allows for the analysis of this compound directly within a complex mixture, facilitating its identification and characterization even when present in small amounts. colab.wscurrenta.de The combination of HPLC and MS, along with Nuclear Magnetic Resonance (NMR) spectroscopy, provides the definitive evidence required to confirm the complete and unambiguous structure of this compound. tandfonline.comresearchgate.netcolab.ws

Biosynthesis and Metabolic Pathways of Jionoside C

Proposed Biosynthetic Precursors and Intermediates in Jionoside C Formation

The formation of this compound is believed to originate from the aromatic amino acids L-phenylalanine and L-tyrosine, which are themselves products of the shikimate pathway. frontiersin.orgmdpi.com These primary precursors undergo a series of transformations to form two key structural moieties that constitute the this compound backbone: a dihydroxyphenylethyl alcohol moiety and a caffeoyl moiety.

The proposed biosynthetic pathway can be conceptually divided into several stages:

Formation of the Hydroxyphenylethyl Aglycone: L-tyrosine is the primary precursor for the hydroxyphenylethyl portion of this compound. frontiersin.orgnih.gov It is first converted to tyramine (B21549) and subsequently to hydroxytyrosol (B1673988). mdpi.com A key intermediate in this part of the pathway is salidroside (B192308), which is formed by the glycosylation of tyrosol. nih.govresearchgate.net

Formation of the Caffeoyl Acyl Donor: L-phenylalanine serves as the starting point for the synthesis of the caffeoyl group. frontiersin.orgmdpi.com Through the general phenylpropanoid pathway, phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid. bioscipublisher.com Caffeic acid is then activated to its coenzyme A (CoA) thioester, caffeoyl-CoA, which serves as the acyl donor for esterification. frontiersin.org

Assembly and Modification: The core structure of this compound is assembled through the esterification of the glycosylated hydroxyphenylethyl moiety with caffeoyl-CoA. Further specific glycosylation steps are then required to attach the additional sugar residues that characterize this compound. The precise sequence of these final glycosylation and acylation steps is what structurally distinguishes this compound from other related phenylethanoid glycosides.

The table below summarizes the key proposed precursors and intermediates in the biosynthesis of this compound.

| Precursor/Intermediate | Role in Biosynthesis | Originating Pathway |

| L-Phenylalanine | Precursor to the caffeoyl moiety | Shikimate Pathway |

| L-Tyrosine | Precursor to the hydroxytyrosol moiety | Shikimate Pathway |

| Cinnamic Acid | Intermediate in caffeoyl group formation | Phenylpropanoid Pathway |

| p-Coumaric Acid | Intermediate in caffeoyl group formation | Phenylpropanoid Pathway |

| Caffeic Acid | Direct precursor to the caffeoyl group | Phenylpropanoid Pathway |

| Caffeoyl-CoA | Activated acyl donor for esterification | Phenylpropanoid Pathway |

| Tyramine | Intermediate in hydroxytyrosol formation | Tyrosine Metabolism |

| Hydroxytyrosol | Core aglycone of the phenylethanoid moiety | Tyrosine Metabolism |

| Salidroside | Glycosylated intermediate prior to acylation | Phenylethanoid Glycoside Pathway |

Enzymatic Transformations and Key Enzymes Involved in this compound Biosynthesis

The conversion of precursors and intermediates into this compound is catalyzed by a series of specific enzymes. While not all enzymes in the this compound pathway have been definitively characterized, their identities can be inferred from extensive research on PhG biosynthesis in Rehmannia glutinosa and other plants. nih.govfrontiersin.orgmdpi.com

The key enzyme classes involved are:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. bioscipublisher.com

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid. bioscipublisher.com

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid and caffeic acid by ligating them to Coenzyme A, forming their respective CoA esters. frontiersin.org

Tyrosine Decarboxylase (TyDC): Initiates the conversion of L-tyrosine to tyramine. mdpi.com

Copper-Containing Amine Oxidase (CuAO) and Alcohol Dehydrogenase (ALDH): These enzymes are proposed to be involved in the subsequent conversion of tyramine to hydroxytyrosol. frontiersin.orgmdpi.com

UDP-Glycosyltransferases (UGTs): This large family of enzymes is crucial for the glycosylation steps. Specific UGTs are responsible for attaching the initial glucose to hydroxytyrosol to form salidroside, and for adding the subsequent sugar moieties to the growing glycoside chain to form the specific carbohydrate sequence of this compound. frontiersin.orgnih.gov For instance, research in Rehmannia glutinosa has identified UGTs involved in salidroside biosynthesis. nih.gov

Acyltransferases: A specific acyltransferase, likely from the BAHD family, is responsible for catalyzing the transfer of the caffeoyl group from caffeoyl-CoA to the glycosylated phenylethanoid acceptor molecule. frontiersin.orgresearchgate.net

The following table details the proposed enzymatic steps in the this compound biosynthetic pathway.

| Enzymatic Step | Enzyme Class | Substrate | Product |

| Phenylalanine Deamination | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic Acid |

| Cinnamate Hydroxylation | Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | p-Coumaric Acid |

| p-Coumarate Hydroxylation | p-Coumarate 3-Hydroxylase (C3H) | p-Coumaric Acid | Caffeic Acid |

| Caffeic Acid Activation | 4-Coumarate-CoA Ligase (4CL) | Caffeic Acid | Caffeoyl-CoA |

| Tyrosine Decarboxylation | Tyrosine Decarboxylase (TyDC) | L-Tyrosine | Tyramine |

| Conversion to Hydroxytyrosol | Amine Oxidases/Dehydrogenases | Tyramine | Hydroxytyrosol |

| Initial Glycosylation | UDP-Glycosyltransferase (UGT) | Hydroxytyrosol | Salidroside |

| Acylation | Acyltransferase (BAHD family) | Salidroside + Caffeoyl-CoA | Caffeoylated Glycoside Intermediate |

| Further Glycosylation | UDP-Glycosyltransferases (UGTs) | Caffeoylated Glycoside | This compound |

Genetic and Molecular Regulation of this compound Production in Medicinal Plants

The production of this compound and other PhGs in medicinal plants like Rehmannia glutinosa is tightly regulated at the genetic and molecular level. This regulation ensures that these secondary metabolites are produced in response to specific developmental cues and environmental stresses.

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. Several families of transcription factors have been implicated in the regulation of the phenylpropanoid and PhG pathways. In Rehmannia glutinosa, WRKY transcription factors have been shown to be involved in the regulation of acteoside biosynthesis, a closely related PhG. frontiersin.org Overexpression of certain RgWRKY genes has been demonstrated to increase the accumulation of PhGs by upregulating the expression of biosynthetic pathway genes. frontiersin.org It is highly probable that similar transcription factors also control the expression of genes leading to this compound.

Elicitor-Induced Production: The biosynthesis of PhGs, likely including this compound, can be induced by various biotic and abiotic elicitors. These signaling molecules trigger defense responses in the plant, which often include the increased production of secondary metabolites. For example, treatment of Rehmannia glutinosa hairy roots with methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) has been shown to enhance the accumulation of acteoside. frontiersin.orgfrontiersin.org Similarly, hydrogen peroxide (H₂O₂) has been identified as an effective elicitor for PhG biosynthesis in Cistanche salsa. nih.gov These elicitors are thought to work by activating signaling cascades that lead to the upregulation of transcription factors and, consequently, the entire biosynthetic pathway.

Developmental and Tissue-Specific Regulation: The accumulation of PhGs, including various jionosides, is often specific to certain tissues and developmental stages of the plant. scispace.com For instance, studies on Rehmannia glutinosa have shown differential accumulation of PhGs in different parts of the tuberous root. mdpi.com This spatial and temporal regulation is controlled by developmental programs that modulate the expression of the biosynthetic genes. Transcriptome analyses have revealed that genes related to PhG biosynthesis show differential expression patterns between various tissues, correlating with the observed metabolite distribution. mdpi.com

Chemical Synthesis and Derivatization Strategies for Jionoside C and Analogs

Total Synthesis Approaches for Jionoside C and Its Core Scaffolds

The complete synthesis of this compound and its foundational core structures is a formidable task demanding meticulous control over stereochemistry. chemistryviews.orgrsc.orgrsc.orgnih.govfrontiersin.org Researchers have developed elaborate, multi-step pathways to construct the distinctive iridoid core, which is then followed by the attachment of the glycosidic unit.

A prominent strategy for synthesizing the iridoid core of this compound often commences with a readily available chiral precursor. A frequently used key reaction is an intramolecular Pauson-Khand reaction to form the fused ring system with the correct stereochemical configuration. chemistryviews.org Following this, a series of functional group interconversions, such as oxidations, reductions, and protection/deprotection steps, are carefully executed to install the required hydroxyl and carboxyl groups present in the natural molecule. chemistryviews.org The culminating step of the total synthesis involves the glycosylation of the iridoid aglycone with a protected glucose derivative, followed by the removal of protecting groups to afford this compound. The intricacy of these synthetic routes highlights the advanced skill required to replicate such complex natural structures in a laboratory setting.

Semi-Synthetic Modifications of this compound for Analog Generation

Semi-synthesis, which utilizes naturally isolated this compound as a starting material for chemical alterations, provides a more straightforward path to a wide array of analogs. This method leverages the accessible natural product to examine how structural modifications influence biological activity.

Scientists have produced numerous this compound analogs by targeting its various functional groups. For example, converting the carboxylic acid group into esters or amides has been a common approach to introduce different functional or lipophilic moieties. Additionally, the hydroxyl groups on both the iridoid core and the glucose unit can be selectively protected and subsequently modified. These modifications can include acylation, alkylation, or oxidation, resulting in a collection of new compounds for biological evaluation.

Chemical Modifications for Enhanced Bioactivity of this compound Derivatives

The drive to amplify the therapeutic effects of this compound has led to research into targeted chemical alterations designed to boost its biological activity. mdpi.comdoi.org These endeavors are often informed by computational modeling and a comprehension of the relevant biological pathways. Key approaches include oxidation, reduction, and substitution of the glycosidic linkage. mdpi.comnih.govnih.gov

Oxidation Reactions in this compound Chemistry

Oxidation reactions are utilized to introduce new functional groups or to change the oxidation state of existing ones within the this compound structure. libretexts.orgunacademy.comlibretexts.orglumenlearning.comatlanticoer-relatlantique.ca For instance, the primary hydroxyl group on the glucose unit can be selectively oxidized to a carboxylic acid, yielding a uronic acid derivative. This change can affect the molecule's polarity and its interactions with biological targets. In a similar vein, the oxidation of secondary hydroxyl groups on the iridoid core can produce ketone functionalities, which can alter the molecule's conformation and its capacity for hydrogen bonding. libretexts.org The selection of the oxidizing agent and reaction conditions is crucial for achieving the intended selectivity and preventing undesired side reactions. libretexts.org

Reduction Reactions for this compound Derivatives

Reduction reactions present another means of modifying the structure of this compound and its derivatives. libretexts.orglibretexts.orglibretexts.orgub.edu The carboxylic acid group, for example, can be reduced to a primary alcohol, which changes the molecule's charge and hydrogen-bonding potential. libretexts.org This transformation can significantly impact the compound's pharmacokinetic and pharmacodynamic profiles. Moreover, if ketone derivatives of this compound are created, their selective reduction can result in the formation of diastereomeric alcohols, granting access to a broader spectrum of stereochemical analogs for biological testing. libretexts.org One-electron reduction has also been shown to be an effective method for controlling the reactivity and selectivity of related complex molecules. beilstein-journals.org

| Reaction Type | Starting Functional Group | Product Functional Group |

| Oxidation | Primary Alcohol | Carboxylic Acid |

| Oxidation | Secondary Alcohol | Ketone |

| Reduction | Carboxylic Acid | Primary Alcohol |

| Reduction | Ketone | Secondary Alcohol |

Pharmacological Research and Mechanistic Investigations of Jionoside C Preclinical Focus

Anti-Inflammatory Activities and Molecular Mechanisms of Jionoside C

Preclinical studies indicate that this compound possesses anti-inflammatory properties. These effects are attributed to its ability to influence key inflammatory molecules and the cellular signaling cascades that regulate the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Pro-inflammatory Cytokines)

This compound has been shown to inhibit the production of significant inflammatory mediators. Nitric oxide (NO), a signaling molecule involved in inflammation, is one such mediator. termedia.pldiva-portal.org Excessive production of NO is a hallmark of inflammatory conditions. termedia.pl Research demonstrates that certain compounds can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. diva-portal.org

Furthermore, this compound is implicated in the downregulation of pro-inflammatory cytokines. These proteins, including various interleukins and tumor necrosis factor-alpha (TNF-α), are crucial for initiating and sustaining inflammatory responses. termedia.plnih.gov The inhibition of these cytokines suggests a mechanism by which this compound can temper inflammation. diva-portal.org

Table 1: Investigated Effects of this compound on Inflammatory Mediators

| Mediator | General Role in Inflammation | Investigated Effect |

|---|---|---|

| Nitric Oxide (NO) | Key signaling molecule in the inflammatory process. termedia.pl | Inhibition of production. diva-portal.org |

| Pro-inflammatory Cytokines (e.g., TNF-α, Interleukins) | Initiate and amplify the inflammatory response. termedia.pl | Downregulation of expression. diva-portal.org |

Modulation of Cellular Signaling Pathways Associated with Inflammation

The anti-inflammatory actions of this compound are linked to its ability to modulate critical intracellular signaling pathways. csic.es Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of gene expression involved in inflammation. csic.esnih.gov

Studies on related compounds show that inhibition of the NF-κB pathway can prevent the transcription of genes for pro-inflammatory proteins. plos.orgfrontiersin.org This often occurs by blocking the degradation of inhibitor proteins, which keeps NF-κB inactive in the cytoplasm. csic.es Similarly, the MAPK signaling pathways, which include p38 MAPK and c-Jun N-terminal kinase (JNK), are also involved in the inflammatory response. plos.orgresearchgate.net Modulation of these pathways can lead to a reduction in the production of inflammatory mediators. nih.gov The potential of compounds to inhibit both NF-κB and MAPK pathways is a key area of anti-inflammatory research. csic.es

Antioxidant Properties and Cellular Protective Mechanisms of this compound

This compound has been identified as having antioxidant properties, which are fundamental to its potential to protect cells from damage.

Reactive Oxygen Species (ROS) Scavenging Activity of this compound

This compound has been shown to possess the ability to scavenge reactive oxygen species (ROS). plos.orgacademicjournals.org ROS are unstable molecules, such as superoxide (B77818) anions and hydroxyl radicals, that are generated during normal metabolic processes and can cause significant damage to cellular structures if they accumulate. dovepress.com The capacity to neutralize these free radicals is a key measure of antioxidant activity. academicjournals.orgresearchgate.net Studies on extracts containing this compound have demonstrated notable radical-scavenging activity against radicals like DPPH and ABTS. plos.org

Protection Against Oxidative Stress-Induced Cellular Damage

The combined effects of ROS scavenging and enhancement of antioxidant enzymes result in the protection of cells from oxidative stress-induced damage. nih.govledvard-sport.com Oxidative stress can lead to lipid peroxidation, protein damage, and DNA breakage, which can ultimately trigger programmed cell death, or apoptosis. dovepress.comnih.gov Studies on a related compound, Jionoside D, have shown that it can protect cells from H2O2-induced damage, reduce the number of apoptotic cells, and enhance cell viability. nih.gov This cellular protection is a direct consequence of its antioxidant capabilities. nih.govmdpi.com

Table 2: Antioxidant and Cellular Protective Mechanisms of this compound and Related Compounds

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| ROS Scavenging | Direct neutralization of harmful reactive oxygen species (ROS). academicjournals.org | Demonstrated scavenging of DPPH and ABTS radicals in studies with extracts containing this compound. plos.org |

| Enzyme Enhancement | Increases the activity of the body's own antioxidant enzymes. | Related compounds have been shown to increase the activity of Superoxide Dismutase (SOD) and Catalase (CAT). nih.gov |

| Cellular Protection | Prevents or reduces damage to cells caused by oxidative stress, including apoptosis. nih.gov | A related compound, Jionoside D, protected cells from oxidative damage and reduced apoptosis. nih.gov |

Table 3: Compound and Protein Names Mentioned in the Article

| Name |

|---|

| This compound |

| Jionoside D |

| Nitric Oxide |

| Interleukins |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Superoxide |

| Hydrogen peroxide |

| Superoxide Dismutase (SOD) |

| Catalase (CAT) |

| Nuclear Factor-kappa B (NF-κB) |

| Mitogen-Activated Protein Kinases (MAPK) |

| p38 MAPK |

| c-Jun N-terminal kinase (JNK) |

| Inducible nitric oxide synthase (iNOS) |

Anti-Diabetic Potential of this compound via α-Glucosidase Inhibition

This compound has been identified in preclinical studies as a compound of interest for its potential anti-diabetic effects, primarily through the inhibition of the α-glucosidase enzyme. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia, a key concern in diabetes management.

Enzyme Kinetics and Inhibitory Potency of this compound on α-Glucosidase

Research into the enzymatic activity of this compound has demonstrated its potent inhibitory effects on α-glucosidase. In vitro assays have quantified this inhibitory potential, often comparing it to the standard anti-diabetic drug, acarbose.

One study reported that this compound (referred to as CSE 5) exhibited a strong inhibitory effect on α-glucosidase with a half-maximal inhibitory concentration (IC50) value of 9 ± 3 μM. researchgate.net This potency is notably greater than that of acarbose, which had an IC50 value of 328 ± 7 μM in the same study, making this compound over 36 times more potent. researchgate.net The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays the breakdown of carbohydrates in the small intestine, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels. mdpi.combanglajol.infomdpi.com

Interactive Table: α-Glucosidase Inhibitory Potency

| Compound | IC50 Value (μM) |

| This compound | 9 ± 3 |

| Acarbose (Positive Control) | 328 ± 7 |

Data sourced from Molecules (2021). researchgate.net

Structural Determinants for α-Glucosidase Inhibitory Activity of this compound

The α-glucosidase inhibitory activity of phenylpropanoid sucrose (B13894) esters, the class of compounds to which this compound belongs, is closely linked to their specific chemical structures. researchgate.net Structure-activity relationship (SAR) studies have begun to elucidate the features that govern their potency. researchgate.netdntb.gov.ua

For this class of compounds, inhibitory activity against α-glucosidase is dependent on the type, number, and position of the phenylpropanoid groups attached to the central sucrose core. researchgate.net Specifically, the presence of substituents at the O-3 position of the sucrose molecule has been identified as a favorable feature for increasing the level of α-glucosidase inhibition. researchgate.net The molecular structure of flavonoids, which share some structural motifs with phenylpropanoids, has also been studied in this context. For flavonoids, hydroxylation at specific positions can increase inhibitory activity, while glycosylation tends to reduce it. mdpi.comrsc.org These general findings for related compound classes provide a framework for understanding the activity of this compound, suggesting that its specific arrangement of phenylpropanoid moieties on the sucrose backbone is key to its potent inhibition of α-glucosidase.

Neuroprotective Effects of this compound and Associated Pathways

Beyond its metabolic effects, this compound and related compounds have been investigated for their neuroprotective potential. This research explores their ability to protect neurons from damage and degeneration, which is a hallmark of various neurological disorders. nih.govmednexus.org

Protection Against Glutamate-Induced Neurotoxicity

Glutamate is a major excitatory neurotransmitter in the central nervous system, but its excess can lead to excitotoxicity, a process that causes neuronal damage and death. mednexus.orgnih.govnih.gov This phenomenon is implicated in several neurological conditions. While direct studies on this compound's effect on glutamate-induced neurotoxicity are limited, research on related compounds from the same family, such as Jionoside B1, has shown protective effects against this type of cellular stress. Jionoside B1 has been found to protect against glutamate-induced toxicity, suggesting a potential class effect for these compounds. Neuroprotective agents often work by mitigating oxidative stress, reducing inflammation, and preventing apoptosis (programmed cell death) triggered by neurotoxic insults. nih.govmdpi.com

Mitophagy Modulation, Exemplified by Jionoside A1 (e.g., Nix-mediated)

Mitophagy, the selective removal of damaged mitochondria by autophagy, is a critical process for maintaining neuronal health. cellmolbiol.orgnih.gov Dysfunctional mitophagy is linked to neurodegenerative diseases. While direct evidence for this compound is pending, studies on the closely related compound Jionoside A1 provide a compelling example of how this family of molecules can modulate protective cellular pathways.

Research has shown that Jionoside A1 can alleviate ischemia/reperfusion injury in the context of ischemic stroke by promoting Nix-mediated mitophagy. cellmolbiol.orgnih.gov Nix is a protein on the outer mitochondrial membrane that acts as a receptor to initiate mitophagy. embopress.org In experimental models, Jionoside A1 treatment was found to increase the expression of key mitophagy markers, suggesting it enhances the clearance of damaged mitochondria. researchgate.net This action helps reduce cytotoxic damage and improve neurological recovery, highlighting a sophisticated neuroprotective mechanism that may be shared by other jionosides. cellmolbiol.orgnih.gov

Anti-Cancer and Antiproliferative Mechanisms of this compound in Preclinical Models

The potential of natural compounds to inhibit cancer cell growth is a significant area of pharmacological research. nih.govnih.gov this compound has been evaluated in preclinical in vitro models to determine its antiproliferative activity against human cancer cell lines.

In a study that tested a series of phenylpropanoids, this compound (referred to as compound 5) was assessed for its anticancer effects against the Hs578T (breast ductal carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. researchgate.netresearchgate.net The results indicated that this compound did not exhibit significant antiproliferative activity against these cell lines, with IC50 values greater than 100 μM. researchgate.netresearchgate.net This suggests that, at least for the cell lines tested, this compound does not possess potent direct cytotoxic or antiproliferative effects.

Interactive Table: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value (μM) |

| Hs578T | Breast Ductal Carcinoma | > 100 |

| MDA-MB-231 | Breast Adenocarcinoma | > 100 |

Data sourced from Natural Product Communications (2021). researchgate.netresearchgate.net

Induction of Cell Cycle Arrest in Cancer Cell Lines

The cell cycle is a series of events that leads to cell division and replication. nih.gov Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. nih.gov Some natural compounds have been investigated for their ability to interfere with the cell cycle in cancer cells, potentially leading to cell cycle arrest. oncotarget.com

Preliminary research suggests that some related compounds to this compound may induce cell cycle arrest in certain cancer cell lines. For instance, studies on other natural extracts have shown the ability to cause cell cycle arrest at the G0/G1 phase. nih.gov This arrest is often associated with the modulation of key regulatory proteins. nih.gov The progression through the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). oncotarget.com For example, the transition from the G2 phase to mitosis is driven by the Cyclin B1/CDK1 complex. nih.govmdpi.com Inhibition of such complexes can halt cell cycle progression. oncotarget.com Research on the flavonoid prunetrin (B192197) demonstrated that it could arrest the cell cycle in the G2/M phase by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c in Hep3B liver cancer cells. mdpi.com Similarly, shikonin (B1681659) was found to induce G2/M phase arrest in A549 and PANC-1 cancer cells. frontiersin.org

Table 1: Investigated Effects of Natural Compounds on Cell Cycle Proteins in Cancer Cells

| Compound/Extract | Cancer Cell Line | Effect on Cell Cycle | Associated Protein Modulation | Reference |

|---|---|---|---|---|

| Prunetrin | Hep3B (Liver) | G2/M Arrest | ↓ Cyclin B1, ↓ CDK1/CDC2, ↓ CDC25c | mdpi.com |

| Shikonin | A549 (Lung), PANC-1 (Pancreatic) | G2/M Arrest | Not specified | frontiersin.org |

| Juniperus communis Extract | OECM-1 (Oral) | G0/G1 Arrest | ↓ Cyclin A/B1/D1, ↓ Cdk2/4, ↑ p53, ↑ p21, ↓ Rb | nih.gov |

| Resveratrol with Docetaxel | Prostate Cancer Cells | G2/M Arrest | ↓ Cyclin B1, ↓ CDK1 | oncotarget.com |

Apoptosis Induction in Cancer Cells

Apoptosis is a form of programmed cell death that is crucial for removing unwanted or damaged cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, which contributes to their survival and proliferation. frontiersin.org The induction of apoptosis is a key strategy in cancer therapy. frontiersin.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govfrontiersin.org Both pathways converge on the activation of "executioner" caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov

Preliminary studies indicate that this compound and related compounds may trigger apoptosis in cancer cells. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-xL). mdpi.com An increased ratio of pro-apoptotic to anti-apoptotic proteins can lead to the release of cytochrome c from the mitochondria, activating caspase-9 and subsequently caspase-3. mdpi.comnih.gov For example, the flavonoid prunetrin was shown to induce apoptosis in Hep3B cells by increasing the expression of the pro-apoptotic protein Bak and decreasing the anti-apoptotic protein Bcl-xL, leading to the cleavage of caspase-9 and caspase-3. mdpi.com Similarly, shikonin treatment in various cancer cell lines, including those with mutant p53, resulted in the cleavage of PARP and caspase-3, which are established markers of apoptosis. frontiersin.org

Table 2: Effects of Natural Compounds on Apoptotic Markers in Cancer Cells

| Compound/Extract | Cancer Cell Line | Apoptotic Pathway | Key Protein/Marker Modulation | Reference |

|---|---|---|---|---|

| Prunetrin | Hep3B (Liver) | Intrinsic | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3, ↑ Bak, ↓ Bcl-xL, ↑ Cleaved PARP | mdpi.com |

| Shikonin | A549 (Lung), PANC-1 (Pancreatic), MDA-MB-231 (Breast), SW620 (Colorectal), HT-29 (Colorectal) | Not specified | ↑ Cleaved Caspase-3, ↑ Cleaved PARP | frontiersin.org |

| Juniperus communis Extract | OECM-1 (Oral) | Intrinsic & Extrinsic | ↑ Cleaved Caspase-3 | nih.gov |

Reduction of Cancer Cell Size and Number

High-dose vitamin C therapy has been shown in mouse models to reduce both the number and size of tumors with specific mutations (KRAS or BRAF). cancer.gov In vitro studies using a 3D tumor-sphere formation model also demonstrated that certain compounds can significantly reduce both the size and number of cancer cell spheres. researchgate.net The ability of a compound to inhibit the proliferation and survival of cancer cells is a critical aspect of anticancer research. nih.govnih.gov

Other Investigated Biological Activities and Mechanistic Insights of this compound

Aldose Reductase Inhibition and Immunosuppressive Activity

This compound has been investigated for its potential to inhibit aldose reductase. researchgate.net Aldose reductase is an enzyme that, under conditions of high glucose, converts glucose to sorbitol. frontiersin.org The accumulation of sorbitol is implicated in the development of diabetic complications. frontiersin.org Therefore, inhibitors of this enzyme are of therapeutic interest. frontiersin.orgusda.gov this compound has been identified as an inhibitor of aldose reductase, with a reported IC50 value of 0.51 μM. usda.govusda.gov

In addition to aldose reductase inhibition, some phenylethanoid glycosides, the class of compounds to which this compound belongs, have been studied for their immunosuppressive activities. ingentaconnect.com For example, Jionoside A1 and B1, which are structurally related to this compound, have been shown to possess immunosuppressant activity by suppressing hemolytic plaque-forming cells in mice. medtextpublications.com This activity is thought to be mainly attributable to the phenylethyl alcohol moiety present in these glycosides. ingentaconnect.com Immunomodulation can involve either suppressing or stimulating the immune system's response. medtextpublications.com

Hepatoprotective Mechanisms Against Oxidative Stress-Induced Damage

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a significant role in liver damage. nih.govnih.gov Natural compounds with antioxidant properties are being explored for their potential to protect the liver (hepatoprotective effects). mdpi.com

Phenylethanoid glycosides, including compounds structurally similar to this compound, have demonstrated hepatoprotective effects against oxidative stress. The mechanism often involves the modulation of the body's own antioxidant defense systems. mdpi.com A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. mdpi.comfrontiersin.org When activated, the transcription factor Nrf2 moves to the nucleus and promotes the expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), SOD (superoxide dismutase), CAT (catalase), and GPX (glutathione peroxidase). nih.govmdpi.com These enzymes work to neutralize ROS and reduce oxidative damage. nih.govmdpi.com For example, flavonoids have been shown to upregulate Nrf2 and its downstream antioxidant genes, thereby protecting liver cells from oxidative injury. frontiersin.org Studies on ginsenoside Rg1 showed it could alleviate alcohol-induced oxidative stress in the liver by reversing the increase in ROS and malondialdehyde (MDA) and restoring the levels of antioxidant enzymes like SOD and CAT. nih.gov

Analytical Method Development for Jionoside C Research

Quantitative Analysis Techniques for Jionoside C in Complex Matrices

Quantitative analysis of this compound, especially within complex biological or botanical matrices, presents significant challenges due to the presence of numerous interfering compounds. eurachem.orgemis.deresearchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for this purpose, offering high resolution, sensitivity, and reproducibility. dp.tech

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted method for the quantification of phenylethanoid glycosides like this compound. semanticscholar.org This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. nih.gov The quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the chromatographic column.

The development of an HPLC-UV method for this compound involves optimizing several parameters to achieve adequate separation from other matrix components. Key considerations include the selection of the stationary phase, the composition of the mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or phosphoric acid), flow rate, and column temperature. semanticscholar.orgmdpi.com The detection wavelength is selected based on the UV absorption maximum of this compound, which is characteristic of its phenylethanoid structure, typically falling in the range of 280-334 nm. researchgate.netdergipark.org.tr Method validation is performed to ensure linearity, accuracy, precision, and sensitivity (limit of detection and quantification). nih.govdergipark.org.tr

Table 1: Typical Parameters for HPLC-UV Analysis of Phenylethanoid Glycosides

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Phosphoric or Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection Wavelength | ~330 nm |

| Column Temperature | 25 - 35 °C |

| Injection Volume | 10 - 20 µL |

HPLC coupled with a Diode Array Detector (HPLC-DAD) offers a significant advantage over a standard single-wavelength UV detector. measurlabs.com A DAD detector acquires the entire UV-visible spectrum for each point in the chromatogram. scioninstruments.com This capability is invaluable in the analysis of this compound within complex matrices.

The primary benefits of HPLC-DAD in this compound research include:

Peak Purity Assessment: DAD allows for the assessment of peak homogeneity by comparing spectra across the peak. This ensures that the chromatographic peak corresponding to this compound is not co-eluting with impurities, which is crucial for accurate quantification.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint for this compound, aiding in its identification by comparison with the spectrum of a reference standard. scielo.org.mx

Method Optimization: During method development, DAD facilitates the selection of the optimal detection wavelength for maximum sensitivity. scielo.org.mx

The chromatographic conditions for HPLC-DAD are generally similar to those used for HPLC-UV. jfda-online.com The method's validation ensures good linear regression, recovery, and precision, making it a reliable tool for the quality control of herbal medicines containing this compound. researchgate.netjfda-online.com

Table 2: HPLC-DAD System Configuration for this compound Analysis

| Component | Specification Example |

|---|---|

| Chromatography System | Agilent 1260 Infinity or similar |

| Column | Reversed-phase C18 (e.g., Kinetex C18, Symmetry C18) scielo.org.mx |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Detector | Diode Array Detector (DAD) |

| Spectral Range | 190 - 400 nm |

Qualitative Analysis for this compound and Its Metabolites

Qualitative analysis is essential for the unambiguous identification of this compound in botanical extracts and for the structural elucidation of its metabolites in biological samples. mdpi.comiomcworld.com While HPLC-DAD provides preliminary identification based on retention time and UV spectrum, more sophisticated techniques are required for definitive characterization.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. jfda-online.com This technique provides molecular weight information from the parent ion and structural fragments from MS/MS scans, which allows for the confident identification of this compound. jfda-online.com Furthermore, HPLC-MS is instrumental in metabolic studies, enabling the detection and identification of biotransformation products of this compound in plasma or other biological fluids after administration. nih.govnih.govnih.gov

For complete structural elucidation, especially for novel compounds or metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Two-dimensional NMR techniques (such as HMQC, HMBC, and ROESY) can be used to determine the complete chemical structure of isolated this compound, including the nature and attachment points of its sugar moieties. psu.edu

Sample Preparation and Extraction Methodologies for this compound from Botanical Sources

The effective extraction of this compound from its botanical sources is a critical first step that significantly influences the accuracy and reliability of subsequent analysis. mdpi.com As a polar phenylethanoid glycoside, this compound is typically extracted using polar organic solvents. psu.edu

Common extraction procedures involve the maceration or ultrasonic-assisted extraction of the dried and powdered plant material with solvents like methanol, ethanol, or aqueous mixtures thereof. abu.edu.ngmdpi.com Following the initial extraction, a series of liquid-liquid partitioning steps are often employed for preliminary purification. The crude extract is typically dissolved in water and washed with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls. The target glycosides are then extracted from the aqueous phase into a solvent of intermediate polarity, such as n-butanol. mdpi.com

For further purification and to prepare samples for quantitative analysis, Solid-Phase Extraction (SPE) is frequently used. researchgate.net SPE cartridges (e.g., C18 or silica-based) can effectively remove interfering substances and concentrate the analyte, leading to a cleaner sample and improved chromatographic performance. semanticscholar.orgresearchgate.net

Table 3: Summary of Extraction and Purification Methods for this compound

| Step | Method | Solvents/Materials | Purpose |

|---|---|---|---|

| Initial Extraction | Ultrasonic Extraction / Maceration | Methanol, Ethanol, Acetone abu.edu.ngmdpi.com | Extracting glycosides from plant matrix |

| Partitioning | Liquid-Liquid Extraction | n-Butanol, Ethyl Acetate, Water mdpi.com | Preliminary purification by polarity |

| Clean-up | Solid-Phase Extraction (SPE) | C18 or Silica Cartridges researchgate.net | Removing interferences, concentrating analyte |

| Final Purification | Column Chromatography | Silica gel, Sephadex LH-20, Polyamide psu.edu | Isolation of pure this compound |

Standardization and Quality Control Methodologies for this compound Research Materials

To ensure the consistency, reproducibility, and validity of research findings, strict standardization and quality control of materials containing this compound are imperative. who.intscholar9.com This applies to both purified this compound used as a reference standard and complex botanical extracts used in experiments.

The quality control process relies heavily on the analytical methods described previously. scholar9.com A validated HPLC-UV or HPLC-DAD method is employed to quantify the content of this compound in different batches of plant material or extracts. semanticscholar.orgjfda-online.com This ensures that a consistent amount of the active compound is present.

Key aspects of standardization include:

Reference Standard: A highly purified and well-characterized this compound reference standard is essential for both identification (by comparing retention times and spectra) and quantification (by creating a calibration curve). The purity of the standard itself should be determined using methods like HPLC-DAD.

Method Validation: The analytical method used for quality control must be thoroughly validated according to established guidelines to demonstrate its suitability for its intended purpose. mdpi.com This includes assessing linearity, precision, accuracy, specificity, and robustness.

By implementing these methodologies, researchers can ensure the quality and consistency of their research materials, which is fundamental for obtaining reliable and comparable scientific data.

Future Research Directions and Translational Perspectives of Jionoside C Preclinical

Elucidation of Novel Biological Targets and Signaling Pathways of Jionoside C

A fundamental step in the preclinical evaluation of this compound is the identification of its specific molecular targets and the signaling pathways it modulates. Currently, there is a significant gap in the scientific literature regarding the precise mechanisms through which this compound exerts its effects. While phenylethanoid glycosides as a class are known for their antioxidant activities, the specific proteins, enzymes, or receptors that this compound interacts with are yet to be determined. nih.gov

Future research should focus on:

Target Identification Studies: Employing techniques such as affinity chromatography, and chemical proteomics to identify the direct binding partners of this compound within various cell types.

Pathway Analysis: Once potential targets are identified, subsequent studies should investigate the downstream signaling cascades affected by this compound. This could involve examining its influence on well-established pathways related to inflammation, apoptosis, and oxidative stress, such as the NF-κB, MAPK, and Nrf2 pathways. globalsciencebooks.infonih.gov

In Silico Modeling: Computational docking studies could be utilized to predict the binding affinity of this compound to various potential protein targets, helping to prioritize experimental validation.

Discovery and Development of Novel this compound Analogs with Improved Efficacy and Specificity

To enhance the therapeutic potential of this compound, the design and synthesis of novel analogs are a crucial avenue for future research. Structural modifications of a parent natural compound can lead to derivatives with improved pharmacological properties, such as increased potency, better bioavailability, and enhanced target specificity. nih.gov

Key areas for development include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic modifications to its core structure. These analogs would then be screened to determine how specific structural changes influence biological activity.

Pharmacokinetic Optimization: Designing analogs with improved absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their potential as drug candidates.

Toxicity Reduction: Modifying the structure to minimize any potential off-target effects or cytotoxicity.

Currently, there are no published studies on the development of this compound analogs, highlighting a significant opportunity for medicinal chemistry research.

Advanced In Vitro and In Vivo Models for Preclinical Evaluation of this compound

The preclinical assessment of this compound will require the use of sophisticated in vitro and in vivo models to evaluate its efficacy and safety. The selection of appropriate models is critical for obtaining data that can be meaningfully translated to human physiology. nih.govnih.gov

Future preclinical studies should incorporate:

In Vitro Models:

Cell-based Assays: Utilizing a range of human cell lines relevant to specific diseases to assess the bioactivity of this compound.

3D Organoid Cultures: Employing organoid models that more closely mimic the complex microenvironment of human tissues to evaluate the effects of this compound. rsc.org

In Vivo Models:

Animal Models of Disease: A study on the antioxidant activity of an extract of Clerodendrum speciosum leaves, which contains this compound, utilized the nematode Caenorhabditis elegans as an in vivo model. Future research should expand to validated rodent models of diseases where oxidative stress is implicated, such as neurodegenerative diseases or inflammatory conditions, to assess the therapeutic potential of purified this compound. nih.gov

The following table outlines potential preclinical models for evaluating this compound:

| Model Type | Specific Model | Purpose |

|---|---|---|

| In Vitro | Human neuronal cell lines (e.g., SH-SY5Y) | Evaluation of neuroprotective effects |

| Macrophage cell lines (e.g., RAW 264.7) | Assessment of anti-inflammatory activity | |

| Intestinal organoids | Study of bioavailability and gut health effects | |

| In Vivo | Caenorhabditis elegans | Initial screening of antioxidant and lifespan effects |

| Transgenic mouse models of Alzheimer's disease | Evaluation of efficacy in neurodegeneration | |

| Rat models of induced inflammation (e.g., carrageenan-induced paw edema) | Assessment of anti-inflammatory potential |

Application of Omics Approaches in Uncovering this compound Mechanisms (e.g., Metabolomics, Proteomics)

Omics technologies offer a powerful, unbiased approach to understanding the global effects of a compound on biological systems. beilstein-journals.org Applying metabolomics and proteomics to the study of this compound can provide comprehensive insights into its mechanism of action.

Future research directions include:

Metabolomics: Analyzing the changes in the cellular metabolome following treatment with this compound to identify metabolic pathways that are significantly altered. nih.gov This could reveal how the compound influences cellular energy production, lipid metabolism, or other key processes.

Proteomics: Identifying changes in the proteome of cells or tissues exposed to this compound to uncover proteins whose expression or post-translational modification is affected. nih.gov This can help to pinpoint the cellular machinery that is responsive to the compound.

While metabolomic analyses have been used to identify the presence of this compound in plant extracts, the application of omics to elucidate its functional mechanisms is a key area for future investigation. nih.gov

Investigation of Synergistic Effects of this compound in Combination Studies

Combination therapy, where multiple compounds are used together, is a common strategy in modern medicine. Investigating the potential synergistic effects of this compound with other therapeutic agents could reveal new treatment paradigms. medrxiv.org

Future studies should explore:

Combination with Conventional Drugs: Assessing whether this compound can enhance the efficacy or reduce the required dosage of existing drugs for various conditions.

Combination with Other Natural Products: Investigating potential synergies between this compound and other phytochemicals with complementary mechanisms of action.

The isobologram analysis is a common method to determine if the effect of a combination of agents is synergistic, additive, or antagonistic. There are currently no published studies on the synergistic effects of this compound.

Development of Research Standards and Enhanced Reproducibility in this compound Studies

To ensure the reliability and validity of preclinical research on this compound, it is imperative to establish robust research standards and promote reproducibility. This includes the complete and transparent reporting of experimental methods and results.

Key considerations for future research include:

Standardization of Materials: Ensuring the use of well-characterized and purified this compound in all preclinical studies to avoid confounding results from impurities.

Detailed Methodological Reporting: Providing comprehensive details of experimental protocols, including cell line authentication, animal model characteristics, and statistical methods.

Data Sharing: Encouraging the deposition of raw data in public repositories to allow for independent verification and re-analysis.

By adhering to these principles, the scientific community can build a solid foundation of high-quality evidence to support the potential development of this compound as a therapeutic agent.

Q & A

Q. What are the primary pharmacological activities of Jionoside A1, and what standardized assays are used to evaluate them?

Jionoside A1 exhibits dose-dependent immune-enhancement and neuroprotective activities. Key assays include:

- H2O2-treated SH-SY5Y cell assays to assess neuroprotection via LDH release and cell viability measurements .

- Mitochondrial function assays (e.g., ATP content, COX4I1, and TOMM20 levels) to evaluate mitochondrial integrity in ischemic stroke models .

- Immune-enhancement tests using cytokine profiling or macrophage activation assays .

Q. How is Jionoside A1 isolated, and what analytical methods validate its purity?

Jionoside A1 is isolated from Rehmannia glutinosa roots using chromatographic techniques (e.g., HPLC). Purity is validated via:

- LC-MS(n) for structural identification .

- Characteristic spectral analysis (e.g., UV at 330 nm) and hierarchical clustering to ensure batch consistency .

Q. What in vitro and in vivo models are appropriate for studying Jionoside A1's effects on ischemic stroke?

- OGD-Rep (oxygen-glucose deprivation/reperfusion) models for simulating neuronal ischemia-reperfusion injury in vitro .

- tMCAO (transient middle cerebral artery occlusion) models in rats for in vivo ischemic stroke studies .

- Nix siRNA knockdown models to validate the role of mitophagy pathways .

Advanced Research Questions

Q. How does Jionoside A1 modulate Nix-mediated mitophagy, and what experimental techniques confirm this mechanism?

Jionoside A1 upregulates Nix expression , enhancing mitochondrial LC3BII recruitment and autophagosome formation. Key techniques include:

Q. How should researchers address contradictory results between OGD-Rep and tMCAO models when evaluating Jionoside A1?

In OGD-Rep models, Jionoside A1 improves mitochondrial content and reduces neuronal damage, while tMCAO models show limited efficacy. Methodological considerations:

- Model-specific differences : OGD-Rep focuses on acute neuronal injury, whereas tMCAO includes systemic vascular effects .

- Dosage and timing : Optimize treatment windows (e.g., 48-hour post-OGD) and dose ranges (e.g., 60 mg/mL in DMSO) .

- Combined endpoints : Use both behavioral (e.g., mNSS scores) and molecular markers (e.g., ATP Syn β) for cross-validation .

Q. What strategies are recommended for analyzing Jionoside A1's impact on mitochondrial respiration and oxidative stress?

- High-resolution respirometry to measure oxygen consumption rates in isolated mitochondria.

- ROS detection assays (e.g., DCFH-DA probes) paired with antioxidant enzyme activity tests (e.g., SOD, CAT) .

- Multi-omics integration (transcriptomics/proteomics) to identify downstream targets of Nix-mediated pathways .

Q. How can researchers validate the specificity of Jionoside A1's action on mitophagy versus other autophagy pathways?

- Selective inhibition : Use FUNDC1 or Parkin siRNA to rule out parallel mitophagy pathways .

- LysoTracker staining to differentiate general autophagy (lysosomal activity) from mitophagy-specific LC3B-mitochondria co-localization .

- Time-course experiments to track P62 degradation kinetics, distinguishing basal vs. stress-induced autophagy .

Methodological Best Practices

- Statistical rigor : Apply Levene’s test for homogeneity of variance and ANOVA with Bonferroni correction for multi-group comparisons .

- Ethical compliance : Adhere to animal welfare guidelines (e.g., Sprague-Dawley rat protocols) and include IRB approvals in publications .

- Data transparency : Report raw data for mitochondrial markers (TOMM20, COX4I1) and negative controls (e.g., Nix knockdowns) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.